molecular formula C19H20ClN3O4S B2555909 (E)-N-(4-chlorophenyl)-N-(2-hydroxy-3-(3-((hydroxyimino)methyl)-1H-indol-1-yl)propyl)methanesulfonamide CAS No. 899353-66-3

(E)-N-(4-chlorophenyl)-N-(2-hydroxy-3-(3-((hydroxyimino)methyl)-1H-indol-1-yl)propyl)methanesulfonamide

Cat. No.: B2555909
CAS No.: 899353-66-3
M. Wt: 421.9
InChI Key: WESHPYSURMLHQO-UFFVCSGVSA-N
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Description

(E)-N-(4-chlorophenyl)-N-(2-hydroxy-3-(3-((hydroxyimino)methyl)-1H-indol-1-yl)propyl)methanesulfonamide is a useful research compound. Its molecular formula is C19H20ClN3O4S and its molecular weight is 421.9. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Methanesulfonamide derivatives are crucial in organic chemistry for their unique reactions and synthesis capabilities. For example, the study by Sakamoto et al. (1988) discusses the one-step synthesis of 1-methylsulfonyl-indoles from N-(2-halophenyl)methanesulfonamides, showcasing the versatility of methanesulfonamides in synthesizing heteroaromatic compounds. Such processes could be relevant for the synthesis and modification of the queried compound, providing a basis for developing new chemical entities with potential pharmacological activities (Sakamoto et al., 1988).

Structural Analysis and Crystallography

Methanesulfonamide derivatives also play a significant role in crystallography and structural analysis. Gowda et al. (2007) provided insight into the structure of N-(2,3-dichlorophenyl)methanesulfonamide, emphasizing the conformation of the N—H bond and its implications for biological activity. Such structural analyses are crucial for understanding the interaction of methanesulfonamide derivatives with biological targets, suggesting potential applications in drug design and development (Gowda, Foro, & Fuess, 2007).

Biological Activities and Drug Development

The structural flexibility and reactivity of methanesulfonamide derivatives make them attractive candidates for drug development. For instance, Gunsalus et al. (1978) investigated analogues of 2-(methylthio)ethanesulfonate (methyl-coenzyme M) for their activity in the methyl-coenzyme M reductase system, highlighting the potential of methanesulfonamide derivatives in modulating enzymatic activities. This suggests that the queried compound could be explored for its biological activities, especially in enzymes involved in critical biochemical pathways (Gunsalus, Romesser, & Wolfe, 1978).

Material Science and Organic Synthesis

Methanesulfonamide derivatives have applications beyond biology, including material science and organic synthesis. The study by Ogura, Suzuki, and Tsuchihashi (1980) on the oxidation of methyl (methylthio)methyl sulfoxide demonstrates the chemical versatility of methanesulfonamide derivatives, suggesting potential uses in synthetic chemistry and material science for the development of novel materials and catalysts (Ogura, Suzuki, & Tsuchihashi, 1980).

Properties

IUPAC Name

N-(4-chlorophenyl)-N-[2-hydroxy-3-[3-[(E)-hydroxyiminomethyl]indol-1-yl]propyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O4S/c1-28(26,27)23(16-8-6-15(20)7-9-16)13-17(24)12-22-11-14(10-21-25)18-4-2-3-5-19(18)22/h2-11,17,24-25H,12-13H2,1H3/b21-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WESHPYSURMLHQO-UFFVCSGVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(CN1C=C(C2=CC=CC=C21)C=NO)O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)N(CC(CN1C=C(C2=CC=CC=C21)/C=N/O)O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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